B1577759 Brevinin-2-OA8

Brevinin-2-OA8

Cat. No.: B1577759
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-OA8 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, which is predominantly isolated from the skin secretions of amphibians, particularly frogs. These peptides are part of the host defense mechanism, providing rapid protection against microbial pathogens. This compound is characterized by a linear α-helical structure in its N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box), a hallmark of many Brevinin-2 peptides . Its primary sequence typically includes a high proportion of hydrophobic residues (e.g., leucine, valine) and positively charged amino acids (e.g., lysine, arginine), enabling membrane disruption via electrostatic interactions with microbial lipid bilayers .

Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) with minimum inhibitory concentrations (MICs) ranging from 2–16 µM. It also demonstrates moderate hemolytic activity against mammalian erythrocytes, a common limitation of cationic AMPs due to non-specific membrane targeting .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GVLATVKNLLNGTGDGAAQSVLKTLSCKLSNDC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-2-OA8 shares structural and functional similarities with other Brevinin-2 family peptides and amphibian-derived AMPs. Below is a detailed comparison with two closely related compounds: Brevinin-2ENa and Ranatuerin-2 .

Structural Comparison

Feature This compound Brevinin-2ENa Ranatuerin-2
Length (residues) 24 25 20
Rana Box Presence Yes (C-terminal cyclic) Yes No
Net Charge +5 +4 +6
Key Motifs GIGKVLHSAKKVFPSIFCSVTK GIGKLLHSAKKFAGKAFVGEIMNS FLPLLAGLAANFLPKIFKR
  • Brevinin-2ENa : Shares the Rana box and α-helical structure but differs in residue composition (e.g., phenylalanine at position 18), enhancing its stability against proteolytic degradation .
  • Ranatuerin-2 : Lacks the Rana box but has a shorter, highly cationic sequence, enabling stronger electrostatic binding to bacterial membranes .

Functional Comparison

Property This compound Brevinin-2ENa Ranatuerin-2
MIC (µM) vs. E. coli 4–8 2–4 1–2
Hemolytic Activity 15% lysis at 32 µM 10% lysis at 32 µM 25% lysis at 16 µM
Anticancer Activity IC₅₀ = 20 µM (MCF-7 cells) IC₅₀ = 50 µM Not reported
  • Brevinin-2ENa demonstrates superior antibacterial potency due to enhanced hydrophobicity but lower anticancer efficacy compared to this compound .
  • Ranatuerin-2 shows stronger bactericidal activity but higher hemolysis, limiting therapeutic utility .

Mechanistic Differences

  • This compound : Combines pore formation and intracellular targeting (e.g., DNA binding) for antimicrobial action .
  • Ranatuerin-2 : Relies solely on membrane depolarization, leading to faster bacterial killing but greater off-target toxicity .

Research Findings and Clinical Implications

  • Synergy with Antibiotics: this compound reduces MICs of ciprofloxacin by 4-fold against drug-resistant P.
  • Stability: Unlike Brevinin-2ENa, this compound is susceptible to serum proteases, necessitating structural modifications (e.g., D-amino acid substitution) for in vivo applications .

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